
(2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-fluorobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobutanoic acid is a fluorinated amino acid derivative It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a fluorine atom on the butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The fluorination of the butanoic acid backbone can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Deprotection Reactions: TFA in dichloromethane is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, azide substitution would yield an azido derivative.
Deprotection Reactions: Removal of the Boc group yields the free amine derivative.
Applications De Recherche Scientifique
(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential role in modifying protein structures and functions due to the presence of the fluorine atom.
Medicine: Investigated for its potential use in drug design and development, particularly in the creation of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mécanisme D'action
The mechanism of action of (2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobutanoic acid involves its interaction with biological molecules, primarily through the fluorine atom and the amino acid backbone. The fluorine atom can influence the compound’s binding affinity and specificity to target proteins or enzymes. The Boc group provides temporary protection during synthetic processes, which can be removed to reveal the active amine group .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid: Similar structure but with a hydroxyl group instead of a fluorine atom.
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-chlorobutanoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in (2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobutanoic acid imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can enhance its utility in drug design and other applications .
Propriétés
Formule moléculaire |
C9H16FNO4 |
|---|---|
Poids moléculaire |
221.23 g/mol |
Nom IUPAC |
(2S,3R)-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C9H16FNO4/c1-5(10)6(7(12)13)11-8(14)15-9(2,3)4/h5-6H,1-4H3,(H,11,14)(H,12,13)/t5-,6-/m1/s1 |
Clé InChI |
XFZNDDRTARIPOU-PHDIDXHHSA-N |
SMILES isomérique |
C[C@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)F |
SMILES canonique |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


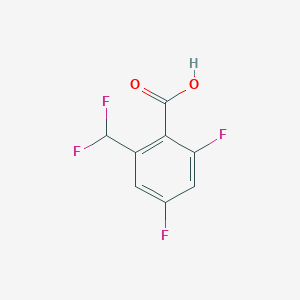
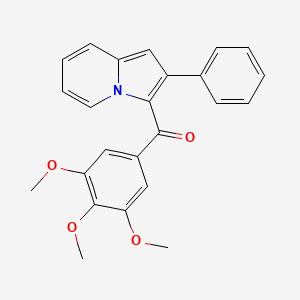
![methyl 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B15317116.png)
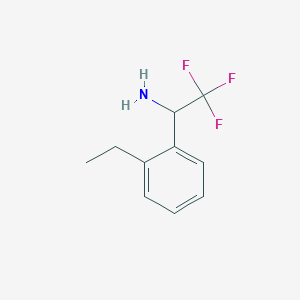
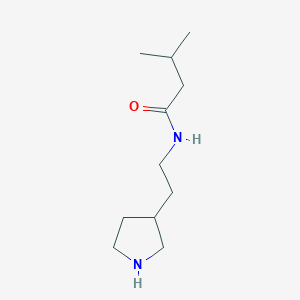
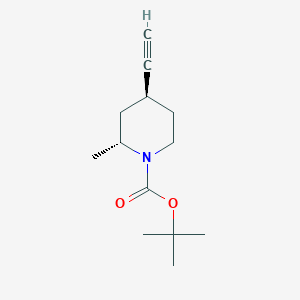
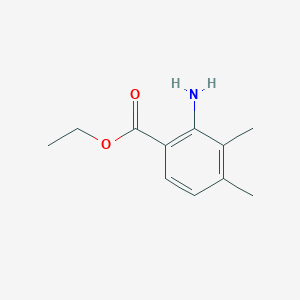
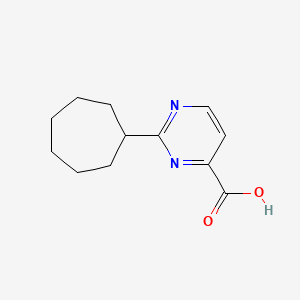
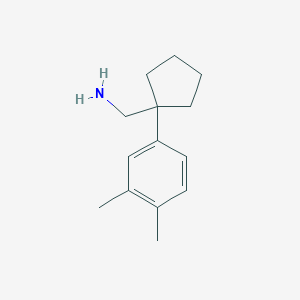
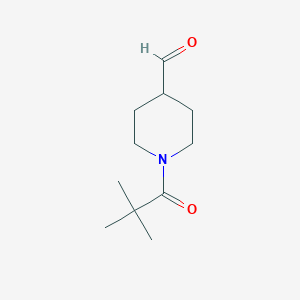
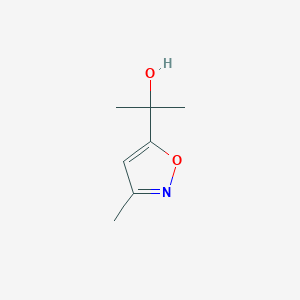
![[1-(4-Bromophenyl)cyclopropyl]hydrazine](/img/structure/B15317165.png)
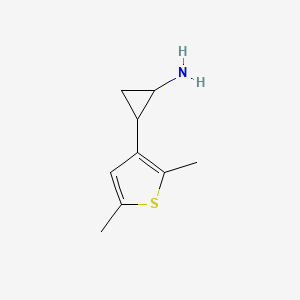
![(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine](/img/structure/B15317192.png)
